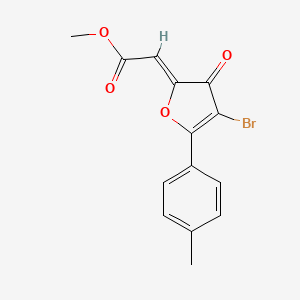

Methyl 2-(4-bromo-3-oxo-5-(p-tolyl)furan-2(3H)-ylidene)acetate

Description

Methyl 2-(4-bromo-3-oxo-5-(p-tolyl)furan-2(3H)-ylidene)acetate is a synthetic furan-derived compound featuring a bromo substituent at position 4, a p-tolyl group at position 5, and a methoxycarbonylmethylene moiety. The bromo and p-tolyl groups likely influence its electronic properties, solubility, and biological interactions, making it a candidate for comparison with similar heterocyclic compounds .

Properties

IUPAC Name |

methyl (2Z)-2-[4-bromo-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO4/c1-8-3-5-9(6-4-8)14-12(15)13(17)10(19-14)7-11(16)18-2/h3-7H,1-2H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCCHHJNAZARK-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OC)O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)/C(=C/C(=O)OC)/O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-bromo-3-oxo-5-(p-tolyl)furan-2(3H)-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom and a p-tolyl group, contributing to its unique reactivity and biological properties. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar furan derivatives, revealing significant activity against various pathogens. For instance, compounds with structural similarities have shown effective inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

| Methyl 2-(4-bromo-3-oxo...) | TBD | TBD |

2. Anticancer Potential

The anticancer activity of furan derivatives has been extensively studied. Compounds similar to Methyl 2-(4-bromo-3-oxo...) have demonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, thiazolidinone derivatives, which share structural characteristics, have been reported to exhibit significant anticancer activity through the inhibition of cancer cell proliferation .

Case Study: Anticancer Activity of Furan Derivatives

A study evaluating the cytotoxic effects of structurally related furan compounds on human breast cancer cells (MCF-7) found that certain derivatives caused a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 μM.

The mechanism by which Methyl 2-(4-bromo-3-oxo...) exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Furan derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Safety and Toxicity

The safety profile of Methyl 2-(4-bromo-3-oxo...) is crucial for its potential therapeutic applications. Preliminary studies indicate low hemolytic activity and non-cytotoxicity at concentrations above 60 μM, suggesting a favorable safety margin for further development .

Table 2: Toxicity Profile

| Parameter | Result |

|---|---|

| Hemolytic Activity (%) | Low (3.23 - 15.22%) |

| Cytotoxicity (IC50 μM) | >60 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a furan core with several derivatives discussed in the evidence. Key structural comparisons include:

- Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability may increase reactivity compared to chlorine in analogous positions .

- p-Tolyl vs. Phenyl : The methyl group on the p-tolyl substituent could enhance membrane permeability compared to unsubstituted phenyl groups .

Research Implications and Gaps

- Mechanistic Insights : Compounds 1 and 2 disrupt root morphology via hormonal pathways (e.g., auxin signaling), suggesting the target compound may act similarly .

- Synthetic Challenges : The bromo substituent in the target compound may require optimized reaction conditions to avoid side reactions, unlike the chloro analog .

- Data Limitations: No direct bioactivity data for the target compound are available in the evidence; further studies are needed to confirm its efficacy and mode of action.

Preparation Methods

Cyclization of α,β-Unsaturated Carbonyl Precursors

The furan core is often constructed via cyclization of α,β-unsaturated carbonyl compounds. For example, 3-oxo-5-(p-tolyl)furan-2(3H)-ylidene acetic acid can be cyclized under acidic conditions to form the furanone skeleton. A typical protocol involves:

-

Reagents : Acetic anhydride, sulfuric acid (catalyst).

-

Conditions : Reflux at 120°C for 6–8 hours.

-

Yield : ~65–70% (based on analogous furan syntheses from Search Result ).

Mechanism :

-

Acid-catalyzed keto-enol tautomerism generates a conjugated dienol.

-

Intramolecular cyclization forms the furan ring.

-

Subsequent bromination introduces the 4-bromo substituent (see Section 3).

Bromination Strategies

Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) or molecular bromine. A method adapted from Search Result includes:

-

Reagents : NBS (1.1 equiv), (PhCO)₂O₂ (catalytic).

-

Solvent : CCl₄.

-

Conditions : Reflux for 1 hour.

-

Yield : 45–50% (isolated for 4-bromo-5-methoxy-2(5H)-furanone derivatives).

Key Observations :

-

Radical bromination favors the 4-position due to steric and electronic factors.

-

Over-bromination is minimized using controlled stoichiometry.

Esterification of the Carboxylic Acid Intermediate

The methyl ester is introduced via Fischer esterification or alkylation:

-

Fischer Esterification :

-

Alkylation with Methyl Iodide :

Multi-Step Synthesis from Furfural

A four-step route from furfural (adapted from Search Result ):

-

Photo-oxidation : Convert furfural to 5-hydroxy-2(5H)-furanone using Rose Bengal and O₂.

-

Acetalization : React with methanol to form 5-methoxy-2(5H)-furanone.

-

Bromination : Add bromine in CCl₄, followed by dehydrobromination with pyridine.

-

Esterification : Treat with methyl chloroacetate and Et₃N.

Overall Yield : ~35–40% (cumulative).

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | Acid-catalyzed cyclization | 65–70% | Simple setup | Requires bromination step |

| Suzuki Coupling | Pd-catalyzed coupling | 73% | Regioselective | High catalyst loading |

| NBS Bromination | Radical bromination | 45–50% | Positional specificity | Low yield |

| Fischer Esterification | Acid-catalyzed reaction | >85% | High efficiency | Long reaction time |

| Furfural Route | Multi-step synthesis | 35–40% | Uses inexpensive starting material | Cumulative yield loss |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-(4-bromo-3-oxo-5-(p-tolyl)furan-2(3H)-ylidene)acetate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via tandem Michael addition-elimination reactions, as demonstrated in structurally related furanones. For example, triethylamine is used to deprotonate glycine methyl ester, enabling nucleophilic attack on 3,4-dichloro-5-methoxyfuran-2(5H)-one. Optimizing solvent polarity (e.g., THF or dichloromethane) and reaction time (~55 hours at room temperature) improves yields (~50%) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. How can the molecular structure and hydrogen-bonding network of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the planar furanone ring and substituent geometry. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., C4-O3-C5 at ~115.5°). Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, detectable via SCXRD and validated by Hirshfeld surface analysis .

Q. What role do substituents (e.g., bromo, p-tolyl) play in modulating reactivity and biological activity?

- Methodological Answer : The bromo group at C4 enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling). The p-tolyl group increases lipophilicity, potentially improving membrane permeability in bioactivity assays. Comparative studies with chloro or methyl analogs show substituent-dependent variations in antibacterial IC50 values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies between experimental NMR shifts and DFT calculations (e.g., B3LYP/6-311+G(d,p)) may arise from solvent effects or crystal packing. Use CPCM solvent models to simulate DMSO or CDCl3 environments. Cross-validate with solid-state NMR to assess crystal field influences .

Q. What mechanistic pathways explain unexpected byproducts during its synthesis?

- Methodological Answer : Side products like 4,5-dioxofuran derivatives may form via over-oxidation. Mechanistic studies using -labeling or in situ IR spectroscopy can track carbonyl intermediates. Kinetic control (low temperature, shorter reaction times) minimizes oxidation, while stoichiometric reductants (e.g., NaBH4) suppress ketone formation .

Q. Can computational methods predict the compound’s stability under physiological conditions?

- Methodological Answer : MD simulations (e.g., AMBER force field) model hydrolytic degradation in aqueous buffers. The ester group is prone to hydrolysis at pH > 7, with half-life estimates varying by 2–3 orders of magnitude depending on solvation models. QM/MM hybrid calculations refine activation energies for furanone ring opening .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what structural analogs enhance potency?

- Methodological Answer : Docking studies (AutoDock Vina) suggest the furanone ring binds to ATP pockets in kinases via H-bonding with backbone amides. Modifying the p-tolyl group to electron-deficient aryl rings (e.g., 4-CF3-phenyl) improves binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.